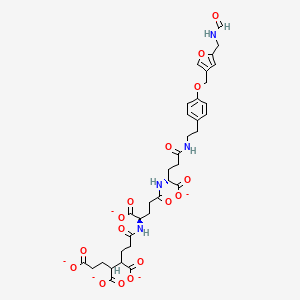
Formylmethanofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Formylmethanofuran” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Formylmethanofuran” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its interactions with biomolecules, such as proteins and nucleic acids, and its potential effects on cellular processes.
Medicine
In medicine, the compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of “Formylmethanofuran” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, specificity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with comparable functional groups and structural features. Examples could be other furan derivatives, amino acid conjugates, or multi-functional carboxylates.
Uniqueness
The uniqueness of “Formylmethanofuran” lies in its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C35H39N4O16-5 |
|---|---|
Molecular Weight |
771.7 g/mol |
IUPAC Name |
7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate |
InChI |
InChI=1S/C35H44N4O16/c40-19-36-16-23-15-21(18-55-23)17-54-22-3-1-20(2-4-22)13-14-37-28(41)10-7-26(34(50)51)39-30(43)11-8-27(35(52)53)38-29(42)9-5-24(32(46)47)25(33(48)49)6-12-31(44)45/h1-4,15,18-19,24-27H,5-14,16-17H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/p-5/t24?,25?,26-,27-/m1/s1 |
InChI Key |
RGBIJPWAWLXPOC-ATEVHTGXSA-I |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@H](C(=O)[O-])NC(=O)CC[C@H](C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
Synonyms |
formyl-MFR formylmethanofuran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


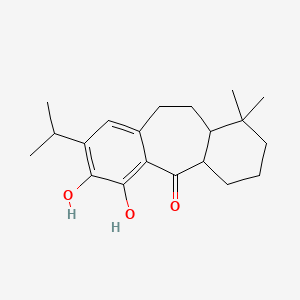
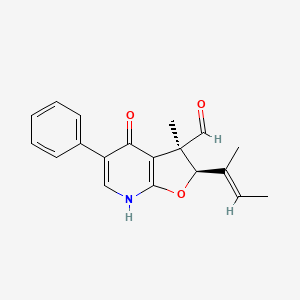
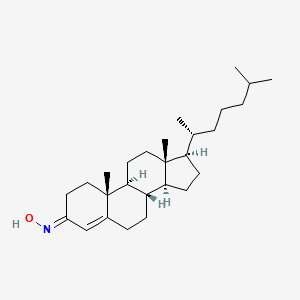
![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)

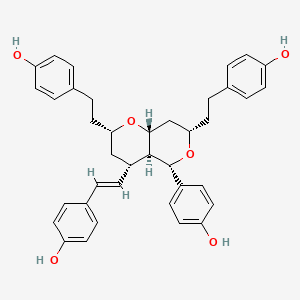
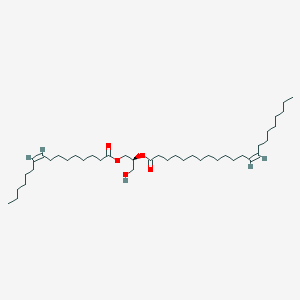
![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1240960.png)
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1240961.png)
![1-S-[2-(4-hydroxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1240964.png)


